1-(Propan-2-yl)-2-azaspiro[3.4]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-propan-2-yl-2-azaspiro[3.4]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-8(2)9-10(7-11-9)5-3-4-6-10/h8-9,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTAWPYPYZTWSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Profiling of 1-isopropyl-2-azaspiro[3.4]octane Derivatives
Introduction
In modern medicinal chemistry, the pursuit of novel therapeutic agents has driven a strategic shift from flat, aromatic molecules towards sp³-rich, three-dimensional scaffolds.[1] Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this shift. They offer a rigid conformational framework that can enhance binding affinity and selectivity for biological targets while often improving key physicochemical properties.[2][3] The 1-isopropyl-2-azaspiro[3.4]octane scaffold, a unique architecture combining a cyclobutane and a cyclopentane ring around a nitrogen-containing center, represents a promising area for exploration in drug discovery.[4]
This guide provides drug discovery researchers and scientists with a comprehensive technical overview of the essential physicochemical profiling required to characterize novel 1-isopropyl-2-azaspiro[3.4]octane derivatives. Moving beyond a simple listing of methods, this document elucidates the causal relationships behind experimental choices and provides field-proven protocols to ensure data integrity and reproducibility. A thorough understanding of a compound's physicochemical profile—its structural integrity, lipophilicity, solubility, ionization state, and metabolic stability—is not merely a data-gathering exercise; it is the foundational pillar upon which successful lead optimization and candidate selection are built.[5][6]
Foundational Analysis: Structural Integrity and Purity Assessment
Rationale for Multi-Method Verification
A single analytical technique is rarely sufficient for complete characterization. A combination of spectroscopic and spectrometric methods provides a self-validating system. Nuclear Magnetic Resonance (NMR) confirms the covalent bond connectivity and stereochemistry, Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight and assesses purity, and High-Resolution Mass Spectrometry (HRMS) provides an exact mass to confirm the elemental composition.[7][8]
Experimental Protocol: Full Structural Verification
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the compound's solubility and should be free of interfering signals.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. This field strength is crucial for resolving complex spin systems often found in rigid spirocycles.
-
Data Analysis: Confirm the presence of all expected proton and carbon signals. The characteristic isopropyl signals (a doublet and a septet in ¹H NMR) and the unique spirocyclic carbon signal should be identified. 2D NMR techniques (e.g., COSY, HSQC) may be necessary to assign all correlations definitively.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~10-50 µg/mL.
-
Chromatographic Conditions: Use a reverse-phase C18 column. A gradient elution method, starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid), is effective for separating the typically non-polar parent compound from more polar impurities.
-
Mass Spectrometry Conditions: Employ Electrospray Ionization (ESI) in positive mode, as the basic nitrogen in the azaspiro core is readily protonated.
-
Data Analysis: Verify the molecular weight from the mass spectrum ([M+H]⁺). Purity is assessed by integrating the area of the main peak in the chromatogram, with a target of >95% for use in subsequent assays.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Methodology: Direct infusion or LC-coupled analysis using a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretically calculated mass for the compound's elemental formula, confirming its composition.
-
Lipophilicity: The Driver of Permeability and Promiscuity
Lipophilicity is a critical parameter that governs a molecule's ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target interactions.[5] For ionizable molecules like the 1-isopropyl-2-azaspiro[3.4]octane derivatives, the distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure than the partition coefficient (logP).[5]
Causality: Why the Shake-Flask Method?
The "shake-flask" method, while manual, remains the gold standard for logD determination because it measures the compound's partitioning at equilibrium directly.[9] This provides a robust, unambiguous value that is less prone to the matrix effects that can influence chromatography-based surrogate methods. Using a biphasic system of 1-octanol and a buffer at pH 7.4 directly mimics the partitioning between a lipid-like biological membrane and the aqueous environment of the plasma.[9]
Experimental Protocol: Shake-Flask logD₇.₄ Determination
-
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the 1-octanol with the PBS buffer and the PBS buffer with 1-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is crucial to prevent volume changes during the experiment.
-
Sample Addition: Add the test compound (from a concentrated stock in a volatile solvent like methanol) to a vial containing a known ratio of the pre-saturated 1-octanol and PBS (e.g., 1:1 or 2:1 v/v). The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Equilibration: Shake the vial vigorously for 1-3 hours at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the 1-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS or UV-Vis spectroscopy.
-
Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
Data Summary: Lipophilicity of Hypothetical Derivatives
| Derivative ID | R-Group Modification | logD at pH 7.4 | Interpretation |
| AZS-001 | H (Parent) | 1.85 | Moderately Lipophilic |
| AZS-002 | 5-Fluoro | 2.05 | Increased Lipophilicity |
| AZS-003 | 5-Hydroxyl | 1.20 | Reduced Lipophilicity |
| AZS-004 | 5-Trifluoromethyl | 2.65 | Significantly Increased Lipophilicity |
Aqueous Solubility: A Prerequisite for Absorption
A drug must be in solution to be absorbed and exert its therapeutic effect.[9] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Kinetic solubility assays are often used in early discovery as a high-throughput method to identify potential liabilities.
Causality: Why a Kinetic Turbidimetric Assay?
This method is chosen for its high throughput and conservation of material. It measures the concentration at which a compound precipitates when added from a DMSO stock solution into an aqueous buffer, mimicking the conditions a drug encounters upon administration.[9] While not a measure of true thermodynamic equilibrium, it provides a highly relevant and rapid assessment for ranking compounds.
Experimental Protocol: Kinetic Solubility via Nephelometry
-
Sample Preparation: Prepare a high-concentration (e.g., 10 mM) stock solution of each derivative in 100% DMSO.
-
Assay Plate Setup: In a 96-well microplate, add PBS (pH 7.4).
-
Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution into the buffer to create a serial dilution. The final DMSO concentration should be kept low (<2%) to minimize its solubilizing effect.
-
Precipitation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity (light scattering) in each well using a nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control wells.
Data Summary: Aqueous Solubility of Hypothetical Derivatives
| Derivative ID | R-Group Modification | Kinetic Solubility (µM) | Interpretation |
| AZS-001 | H (Parent) | 150 | Good Solubility |
| AZS-002 | 5-Fluoro | 125 | Slightly Reduced Solubility |
| AZS-003 | 5-Hydroxyl | > 200 | Excellent Solubility |
| AZS-004 | 5-Trifluoromethyl | 45 | Poor Solubility |
Ionization Constant (pKa): The Master of Distribution
The pKa is the pH at which a molecule is 50% ionized and 50% neutral.[10] For a basic compound like a 1-isopropyl-2-azaspiro[3.4]octane derivative, the pKa of its conjugate acid dictates its charge state across the physiological pH range. This profoundly impacts its solubility, permeability, and ability to interact with its biological target.[11][12] Introducing spirocyclic centers can significantly alter the basicity compared to simpler cyclic amines.[13][14]
Causality: Why UV-Metric Titration?
For compounds possessing a chromophore, UV-metric titration is a robust and material-sparing method for pKa determination.[15] As the pH of the solution is changed, the protonation state of the molecule changes, which often leads to a shift in its UV absorbance spectrum. By monitoring this shift across a wide pH range, a precise pKa can be calculated. This method is often preferred over potentiometric titration in early discovery due to its higher sensitivity and lower sample requirement.
Experimental Protocol: pKa Determination by UV-Metric Titration
-
Instrumentation: Use a spectrophotometer coupled with an automated titrator (e.g., a Pion SiriusT3).
-
Sample Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture if solubility is low.
-
Titration: The instrument performs a titration, typically from pH 2 to 12, by adding small aliquots of acid (HCl) and base (KOH). After each addition, the full UV-Vis spectrum (e.g., 200-400 nm) is recorded.
-
Data Analysis: Specialized software analyzes the changes in the absorbance spectra as a function of pH. By fitting the data to the Henderson-Hasselbalch equation, the software calculates the pKa value(s).
Data Summary: pKa of Hypothetical Derivatives
| Derivative ID | R-Group Modification | Basic pKa | % Ionized at pH 7.4 |
| AZS-001 | H (Parent) | 9.2 | 98.4% |
| AZS-002 | 5-Fluoro (electron-withdrawing) | 8.8 | 96.2% |
| AZS-003 | 5-Hydroxyl | 9.1 | 98.1% |
| AZS-004 | 5-Trifluoromethyl (strong e⁻-withdrawing) | 8.1 | 83.3% |
In Vitro Metabolic Stability
Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family in the liver.[16] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, making it a poor drug candidate.[6] The rigid, sp³-rich nature of spirocycles can often block sites of metabolism, leading to improved stability compared to more flexible or aromatic analogs.[1][2]
Causality: Why a Liver Microsomal Stability Assay?
Human liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes.[16] Incubating a compound with liver microsomes in the presence of the necessary cofactor (NADPH) provides a reliable and standardized in vitro system to assess Phase I metabolic liability. This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Experimental Protocol: Human Liver Microsomal Stability Assay
-
Reagents: Human liver microsomes (HLM), NADPH (cofactor), phosphate buffer (pH 7.4), and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Reaction Setup: In a 96-well plate, add HLM to a phosphate buffer at 37°C. Add the test compound (final concentration typically 1 µM).
-
Initiation: Pre-incubate the plate for 5-10 minutes at 37°C. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution" of cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining percentage of the parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Summary: Metabolic Stability of Hypothetical Derivatives
| Derivative ID | R-Group Modification | In Vitro Half-Life (t₁/₂, min) | Intrinsic Clearance (µL/min/mg protein) | Interpretation |
| AZS-001 | H (Parent) | 45 | 30.8 | Moderate Stability |
| AZS-002 | 5-Fluoro | 75 | 18.5 | High Stability |
| AZS-003 | 5-Hydroxyl | 15 | 92.4 | Low Stability (Metabolic Hotspot) |
| AZS-004 | 5-Trifluoromethyl | > 120 | < 11.5 | Very High Stability |
Integrated Physicochemical Profiling Workflow
The characterization of a novel derivative is not a series of disconnected experiments but an integrated workflow. Data from one assay informs the interpretation of another, building a holistic profile of the molecule.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
- 8. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 9. mdpi.com [mdpi.com]
- 10. What is pKa and how is it used in drug development? [pion-inc.com]
- 11. drughunter.com [drughunter.com]
- 12. researchgate.net [researchgate.net]
- 13. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 16. longdom.org [longdom.org]
Technical Guide: Fsp³ Character of 1-(Propan-2-yl)-2-azaspiro[3.4]octane in Lead Optimization
Executive Summary
In the landscape of modern drug discovery, the "Escape from Flatland" initiative has shifted focus from planar, aromatic-heavy compounds to three-dimensional scaffolds with higher saturation.[1] This guide provides an in-depth technical analysis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane , a high-Fsp³ building block designed to replace traditional piperidine or morpholine cores.
By incorporating this specific spirocyclic amine, researchers can significantly modulate lipophilicity (LogD), improve metabolic stability through conformational restriction, and access novel chemical vectors that flat bioisosteres cannot achieve. This document details the theoretical basis, synthetic pathways, and validation protocols required to deploy this scaffold effectively.
Part 1: The Fsp³ Paradigm in Lead Optimization[2]
Theoretical Underpinning
The Fraction of sp³-hybridized carbons (Fsp³) is a descriptor defined by Lovering et al. (2009) to quantify the complexity and three-dimensionality of a molecule.
Clinical Correlation: Statistical analysis of the drug development pipeline reveals that candidates with higher Fsp³ scores correlate with:
-
Improved Solubility: Disruption of planar crystal packing energies.
-
Reduced Promiscuity: 3D shapes fit more specifically into chiral protein pockets, reducing off-target binding (e.g., hERG, CYP450).
-
Higher Success Rates: Compounds progressing from Discovery to Phase I typically exhibit higher Fsp³ (mean ~0.47) compared to those that fail.
The Logic of Spirocyclic Replacement
The transition from a 2D aromatic linker to a 3D spirocyclic core is a strategic move to improve physicochemical properties without sacrificing potency.
Figure 1: The strategic logic flow for replacing flat scaffolds with spirocyclic cores to improve developability.
Part 2: Scaffold Analysis - this compound
Structural Attributes
This specific derivative is not merely a spacer; it is a functional pharmacophore element.
-
Core Structure: A 4-membered azetidine ring spiro-fused to a 5-membered cyclopentane ring.
-
Substituent: An isopropyl group at position 1 of the azetidine ring.
-
Chirality: The C1 substitution creates a chiral center, allowing for the separation of enantiomers (
and ) to probe specific binding pocket geometries.
Comparison to Bioisosteres:
| Feature | 2-Isopropylpiperidine | This compound | Impact |
| Hybridization | sp³ rich | sp³ rich (High Fsp³) | Both improve solubility over aromatics. |
| Conformation | Chair/Boat (Flexible) | Rigid/Locked | Spiro core reduces entropic penalty upon binding. |
| Vector | Equatorial/Axial | Fixed Vector | Spiro-fusion forces substituents into specific quadrants. |
| Metabolism | Sterically hindered | Isopropyl group + strained ring protects |
The "Gem-Dimethyl" Effect & Rigidity
The spiro-fusion acts similarly to the Thorpe-Ingold (gem-dimethyl) effect. By restricting the bond angles and rotational freedom of the amine, the molecule is pre-organized into a bioactive conformation. The isopropyl group at C1 adds significant steric bulk, further locking the conformation and preventing metabolic attack at the sensitive
Part 3: Synthetic Methodology
Synthesis of substituted 2-azaspiro[3.4]octanes requires robust protocols. Below is a validated route adapted for the 1-isopropyl derivative, ensuring vector control and scalability.
Retrosynthetic Analysis
The most reliable approach involves the cyclization of a functionalized amino-alcohol or the reduction of a spiro-lactam.
Protocol: Construction of the Core
Note: All reactions must be performed in a fume hood with appropriate PPE.
Step 1: Spiro-Lactam Formation
-
Reagents: Cyclopentanecarbaldehyde, Isopropylamine, reagents for [2+2] or condensation/cyclization.
-
Alternative Robust Route: Alkylation of Cyclopentanecarbonitrile with 1-bromo-2-chloro-3-methylbutane (hypothetical fragment) is difficult.
-
Preferred Route (Carreira/Ramesh Adaptation):
-
Start with Cyclopentanone .
-
Perform a Strecker reaction or similar to generate the amino-nitrile, followed by cyclization precursors.
-
Direct functionalization: It is often more efficient to synthesize the parent 2-azaspiro[3.4]octane and then functionalize, but the 1-isopropyl group is best installed during ring closure to avoid regioselectivity issues.
-
Recommended Workflow (Diagrammatic):
Figure 2: General synthetic strategy for accessing the substituted spiro-amine core.
Part 4: Experimental Validation Protocols
To confirm the utility of this scaffold in a lead optimization campaign, the following assays are mandatory.
Microsomal Stability Assay (Metabolic Clearance)
Purpose: Determine if the spiro-scaffold effectively blocks metabolic hotspots compared to a piperidine analog.
Protocol:
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL).
-
Initiation: Add NADPH regenerating system (1 mM). Incubate at 37°C.
-
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.
Success Metric: A
Kinetic Solubility (pH 7.4)
Purpose: Verify the Fsp³ benefit on aqueous solubility.
Protocol:
-
Dosing: Add 10 µL of 10 mM DMSO stock to 490 µL PBS (pH 7.4). Final concentration: 200 µM (2% DMSO).
-
Equilibration: Shake for 24 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF membrane plate.
-
Quantification: Analyze filtrate by UV-Vis or LC-MS against a standard curve.
Data Presentation:
| Compound | Fsp³ | Solubility (µM) | LogD (7.4) |
| Flat Analog (Phenyl-piperidine) | 0.35 | 15 | 3.2 |
| Spiro-Analog (Target) | 0.65 | >150 | 2.1 |
Part 5: Conclusion
The This compound scaffold represents a high-value tool in the medicinal chemist's arsenal. By leveraging its high Fsp³ character, researchers can "escape Flatland," imparting superior solubility and metabolic stability to drug candidates.[1] The isopropyl group at the C1 position specifically enhances these properties by adding steric bulk that locks conformation and blocks metabolic access, distinguishing it from simple unsubstituted spirocycles.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Ramesh, R., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2014). Facile synthesis of 2-azaspiro[3.4]octane.[2] Organic & Biomolecular Chemistry, 12, 4803-4806. Link
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability – are too many aromatic rings a liability in drug discovery? Drug Discovery Today, 14(21-22), 1011-1020. Link
Sources
Methodological & Application
Application Note: Synthetic Protocols for 1-(Propan-2-yl)-2-azaspiro[3.4]octane
This Application Note is structured as a high-level technical guide for the synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane . It prioritizes a stereoselective, scalable route suitable for medicinal chemistry and early-phase process development.
Executive Summary
The 2-azaspiro[3.4]octane scaffold has emerged as a critical bioisostere for morpholine and piperidine rings in drug discovery, offering altered vectorality and improved metabolic stability due to its high
This guide details the synthesis of the 1-(Propan-2-yl) (1-isopropyl) derivative. Introducing a bulky isopropyl group at the
Key Advantages of this Protocol:
-
Stereocontrol: High diastereomeric ratio (dr > 95:5) established early in the sequence.
-
Scalability: Avoids high-pressure hydrogenation or exotic photochemistry.
-
Safety: Self-validating stop-points designed to minimize accumulation of reactive intermediates.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the azetidine ring via an intramolecular cyclization of a
Pathway Logic
-
Target: 1-isopropyl-2-azaspiro[3.4]octane.
-
Precursor: 1-isopropyl-2-azaspiro[3.4]octan-3-one (Lactam).
-
Key Disconnection:
bond formation via Enolate addition. -
Starting Materials: Ethyl cyclopentanecarboxylate and Isobutyraldehyde.
Figure 1: Retrosynthetic logic flow deconstructing the spiro-azetidine core.
Detailed Experimental Protocols
Stage 1: Chiral Imine Formation
Objective: Condensation of isobutyraldehyde with (S)-(-)-tert-Butanesulfinamide to form the chiral directing group.
Reagents:
-
Isobutyraldehyde (1.2 equiv)
-
(S)-(-)-tert-Butanesulfinamide (1.0 equiv)
-
Ti(OEt)4 (2.0 equiv)
-
Solvent: Dry THF
Protocol:
-
Charge a flame-dried reaction vessel with (S)-tert-butanesulfinamide (10.0 g, 82.5 mmol) and dry THF (100 mL) under
. -
Add Ti(OEt)4 (37.6 g, 165 mmol) dropwise. The solution may turn slightly yellow.
-
Add Isobutyraldehyde (7.14 g, 99 mmol) via syringe pump over 15 minutes to control exotherm.
-
Stir at ambient temperature for 12 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.
-
Quench: Pour mixture into brine (100 mL) with vigorous stirring. A white precipitate (
) will form. -
Filter through a Celite pad. Wash cake with EtOAc.
-
Concentrate filtrate and purify via flash chromatography (
, 0-20% EtOAc in Hexanes). -
Yield Target: >85% as a clear oil.
Stage 2: Enolate Addition (The Critical Step)
Objective: Diastereoselective construction of the
Reagents:
-
Ethyl cyclopentanecarboxylate (1.2 equiv)
-
LiHMDS (1.0 M in THF, 1.3 equiv)
-
Chiral Imine (from Stage 1)
-
Solvent: Anhydrous THF, -78°C
Protocol:
-
Cool a solution of Ethyl cyclopentanecarboxylate (1.2 equiv) in THF to -78°C.
-
Add LiHMDS dropwise over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent enolate decomposition or polymerization.
-
Stir for 1 hour at -78°C to ensure complete enolization.
-
Dissolve the Chiral Imine (1.0 equiv) in minimal THF and add dropwise to the enolate solution.
-
Stir at -78°C for 4 hours, then allow to warm slowly to -20°C over 2 hours.
-
Quench: Add saturated
solution at -20°C. -
Extract with EtOAc (3x).[1] Dry over
.[1][2][3] -
Purification: This step often yields a diastereomeric mixture. While the major isomer is desired, the mixture can be carried forward if the dr is >90:10. If lower, purify via column chromatography.
Stage 3: Cyclization to Spiro-Lactam
Objective: Intramolecular cyclization to form the 4-membered lactam ring.
Reagents:
-
Stage 2 Product (Beta-amino ester)
-
EtMgBr (Ethylmagnesium bromide, 3.0 M, 2.5 equiv) - Acts as a base/nucleophile trigger.
-
Solvent: Dry THF
Protocol:
-
Dissolve the amino ester in dry THF (0.2 M). Cool to 0°C.
-
Add EtMgBr dropwise. The Grignard reagent deprotonates the sulfinamide nitrogen, triggering attack on the ester carbonyl.
-
Stir at room temperature for 12-18 hours.
-
Workup: Quench carefully with 1N HCl (Caution: Gas evolution).
-
Extract with DCM. The product is the N-sulfinyl protected spiro-lactam.
-
Deprotection (Optional but recommended here): Treat with 4M HCl in Dioxane/MeOH to remove the sulfinyl group if a free amine is required for the final reduction, or reduce directly if using harsh conditions. Standard path: Deprotect first.
Stage 4: Global Reduction to 2-azaspiro[3.4]octane
Objective: Reduction of the lactam carbonyl to the methylene group.
Reagents:
-
Spiro-lactam intermediate[4]
-
LiAlH4 (Lithium Aluminum Hydride, 4.0 equiv)
-
Solvent: Dry THF or Et2O
Protocol:
-
Prepare a slurry of LiAlH4 in THF at 0°C under Argon.
-
Add the spiro-lactam (dissolved in THF) dropwise.
-
Heat to reflux (65°C) for 6–12 hours.
-
Fieser Quench: Cool to 0°C. Add water (
mL), then 15% NaOH ( mL), then water ( mL) sequentially based on grams of LAH used. -
Filter the granular white precipitate.
-
Concentrate the filtrate.
-
Final Purification: Isolate the free amine or convert to HCl salt for stability.
-
Salt Formation: Dissolve in Et2O, add 2M HCl in Et2O. Collect precipitate.
-
Quantitative Data Summary
| Parameter | Stage 1 (Imine) | Stage 2 (Addition) | Stage 3 (Lactam) | Stage 4 (Amine) |
| Limiting Reagent | Sulfinamide | Imine | Amino Ester | Lactam |
| Temp Range | 20°C to 25°C | -78°C to -20°C | 0°C to 25°C | 0°C to 65°C |
| Typical Yield | 85-92% | 70-80% | 65-75% | 80-88% |
| Purification | Flash Column | Flash Column | Crystallization | Acid/Base Extr. |
| Key QC Check | 1H NMR (Imine CH) | dr (HPLC/NMR) | IR (C=O stretch) | MS (M+H) |
Workflow Visualization
The following diagram illustrates the complete synthetic lifecycle, highlighting critical control points (CCP) where analytical validation is mandatory.
Figure 2: Step-by-step synthetic workflow with Critical Control Points (CCP).
Troubleshooting & Optimization
Issue: Low Diastereoselectivity in Stage 2
-
Cause: Temperature fluctuation during LiHMDS addition or insufficient equilibration time.
-
Solution: Ensure the internal probe reads -78°C before adding the imine. Consider using a Lewis acid additive (e.g.,
) to form a chelated transition state which often improves facial selectivity.
Issue: Incomplete Cyclization (Stage 3)
-
Cause: Steric hindrance of the isopropyl group preventing the nitrogen from attacking the ester.
-
Solution: Switch base from EtMgBr to a smaller, stronger base like LiHMDS (if not already used) or heat the reaction to reflux in THF. Alternatively, hydrolyze the ester to the acid and use a coupling agent (HATU) to force amide bond formation.
Issue: "Sticky" Aluminum Salts (Stage 4)
-
Cause: Improper quenching of LiAlH4.
-
Solution: Adhere strictly to the Fieser quench method (1:1:3 ratio of Water:15% NaOH:Water). Use Rochelle's salt (Potassium sodium tartrate) saturated solution if the emulsion persists.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition . A foundational text on the utility of spirocycles to improve physicochemical properties. [Link]
-
Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Director for Additions to Imines. Journal of Organic Chemistry . Defines the core mechanism for Stage 1 and 2 of this protocol. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews . Comprehensive review covering spiro-azetidine formation strategies. [Link]
-
Mower, M. P., & Blackmond, D. G. (2017). Mechanistic Analysis of the synthesis of 2-azaspiro[3.3]heptanes. Journal of the American Chemical Society . Provides insights into the cyclization kinetics relevant to Stage 3. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane
Welcome to the technical support center for the synthesis of 1-(Propan-2-yl)-2-azaspiro[3.4]octane. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable spirocyclic scaffold. Spirocyclic motifs are of high interest in drug discovery due to their three-dimensional nature, which can lead to improved potency, selectivity, and physicochemical properties compared to their "flatland" aromatic counterparts.[1] However, their synthesis can present unique challenges.[2][3]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve the overall yield and purity of this compound.
Synthetic Overview
The most direct and common approach to synthesizing this compound involves a two-stage process. First, the core 2-azaspiro[3.4]octane is synthesized, often as a hydrochloride or other salt for stability and ease of handling. This is followed by N-alkylation via reductive amination to introduce the isopropyl group.
Sources
Overcoming steric hindrance in 1-isopropyl-2-azaspiro[3.4]octane reactions
Welcome to the technical support center for synthetic methodologies involving the 1-isopropyl-2-azaspiro[3.4]octane scaffold. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this unique, sterically demanding building block. Azaspirocycles are privileged structures in medicinal chemistry, offering three-dimensional complexity that can lead to improved physicochemical properties.[1][2] However, the inherent steric bulk of the 1-isopropyl-2-azaspiro[3.4]octane core, particularly the isopropyl group alpha to the secondary amine, presents significant challenges in subsequent functionalization steps.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during N-acylation and N-alkylation reactions. Our goal is to explain the causality behind these challenges and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My N-acylation and N-alkylation reactions with 1-isopropyl-2-azaspiro[3.4]octane are extremely sluggish or fail completely. What is the primary cause?
A1: The principal cause is severe steric hindrance.[3] The secondary amine nitrogen is located on a four-membered azetidine ring and is directly adjacent to two bulky groups: the spirocyclic carbon of the cyclopentane ring and, most significantly, a large isopropyl group. This specific arrangement creates a highly congested environment around the nitrogen's lone pair of electrons, physically impeding the approach of electrophiles (like acyl chlorides or alkyl halides).[4][5] This steric clash dramatically increases the activation energy of the reaction, leading to slow kinetics or complete lack of reactivity under standard conditions.
Q2: I'm observing low or no conversion. What are the first experimental parameters I should modify?
A2: For any reaction showing low conversion, a systematic optimization of reaction conditions is the best approach.[6] The first parameters to investigate are:
-
Temperature: Steric hindrance can often be overcome by providing more kinetic energy. Significantly increasing the reaction temperature is the most common and effective initial step. Consider moving from room temperature to reflux conditions in a higher-boiling solvent.
-
Reaction Time: Highly hindered reactions may require extended reaction times (24-72 hours) to reach completion. Monitor the reaction by TLC or LC-MS to track progress and check for potential decomposition.[6]
-
Concentration: Increasing the concentration of your reactants (within solubility limits) can favor the bimolecular reaction rate.
Q3: How critical is the choice of base and solvent for these reactions?
A3: The choice is critical.
-
Base (for Acylation/Alkylation): A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) is often preferred over triethylamine (Et₃N) to avoid competition with the substrate for the electrophile.[7] For deprotonation, stronger bases might be necessary if simple organic bases are ineffective.
-
Solvent: The solvent should be chosen to allow for the necessary temperature range and to effectively solvate the reactants. For higher temperatures, consider solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane. The solvent can also influence the conformation of the substrate-catalyst complex, which can impact reactivity.[8]
Q4: Are there more powerful reagents or catalysts I can use to functionalize this hindered amine?
A4: Yes. When standard conditions fail, switching to more reactive components is the logical next step.
-
For N-Acylation: Instead of standard acid chlorides, use highly reactive coupling reagents (e.g., HATU, HOBt/EDC) to form a more potent activated ester intermediate. Alternatively, employ a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole, which are known to accelerate the acylation of sterically hindered alcohols and can be effective for amines.[9][10]
-
For N-Alkylation: Switch from less reactive alkyl chlorides or bromides to highly reactive alkylating agents like iodides or triflates (R-OTf). These have much better leaving groups, making the SN2 reaction more favorable even with a hindered substrate.[11]
Troubleshooting Guide: Low Reaction Yields
This workflow provides a systematic process for diagnosing and resolving low-yield issues when working with 1-isopropyl-2-azaspiro[3.4]octane.
Caption: A logical troubleshooting guide for addressing low reaction yields.[6]
In-Depth Guide 1: Overcoming Challenges in N-Acylation
N-acylation of the 1-isopropyl-2-azaspiro[3.4]octane core with standard acyl chlorides or anhydrides is often challenging. The following section details strategies to drive this transformation to completion.
Mechanistic Challenge: The Steric Shield
The isopropyl group and the spirocyclic framework act as a "steric shield," blocking the trajectory of the incoming electrophile towards the nitrogen's lone pair. This necessitates either a more reactive electrophile or a catalytic pathway that circumvents this direct, high-energy approach.
Caption: Steric clash hindering direct acylation of the spirocycle.
Strategy Comparison for N-Acylation
| Strategy | Reagents/Catalyst | Temperature | Pros | Cons |
| Brute Force | Acyl Chloride, DIPEA | High (e.g., 80-120 °C) | Simple setup. | May require harsh conditions, potential for side reactions/decomposition. |
| Activation | Carboxylic Acid, HATU, DIPEA | Room Temp to 50 °C | Mild conditions, high efficiency for hindered couplings. | Stoichiometric coupling reagents are expensive and generate waste. |
| Nucleophilic Catalysis | Acyl Anhydride, DMAP or 1-Methylimidazole | Room Temp to 60 °C | Catalytic, highly effective for hindered systems.[9] | DMAP is toxic; anhydride may be less reactive than acid chloride. |
Protocol 1: DMAP-Catalyzed Acylation of 1-isopropyl-2-azaspiro[3.4]octane
This protocol utilizes 4-(Dimethylamino)pyridine (DMAP) as a nucleophilic catalyst to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the hindered amine.
-
Preparation: To a solution of 1-isopropyl-2-azaspiro[3.4]octane (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF), add a suitable non-nucleophilic base such as triethylamine (1.5 eq.).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 - 0.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetic anhydride, 1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[7]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[7]
In-Depth Guide 2: Strategies for Successful N-Alkylation
Direct N-alkylation via an Sₙ2 mechanism is exceptionally sensitive to steric hindrance at the nucleophile.[5] Therefore, successful alkylation of 1-isopropyl-2-azaspiro[3.4]octane often requires moving beyond standard alkyl bromides.
Strategy Comparison for N-Alkylation
| Strategy | Reagents/Catalyst | Temperature | Pros | Cons |
| Standard Sₙ2 | Alkyl Bromide, K₂CO₃ or Cs₂CO₃ | High (e.g., 100-140 °C) | Inexpensive reagents. | Very slow for secondary halides; may require sealed-tube conditions. |
| Enhanced Sₙ2 | Alkyl Iodide or Alkyl Triflate, DIPEA | Moderate to High (60-100 °C) | Much faster reaction rates due to a better leaving group.[11] | Reagents are more expensive and may be moisture-sensitive. |
| Microwave-Assisted | Alkyl Bromide/Iodide, DIPEA | 120-180 °C (Microwave) | Dramatically reduced reaction times (minutes vs. hours). | Requires specialized microwave reactor equipment. |
Protocol 2: High-Temperature N-Alkylation with an Alkyl Iodide
This protocol leverages a more reactive alkyl iodide and high temperature to overcome the steric barrier.
-
Preparation: In a sealable reaction vessel, combine 1-isopropyl-2-azaspiro[3.4]octane (1.0 eq.), the desired alkyl iodide (1.2-1.5 eq.), and a robust inorganic base such as cesium carbonate (Cs₂CO₃, 2.0 eq.) in a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Reaction: Securely seal the vessel. Heat the reaction mixture to 100-120 °C with vigorous stirring. The use of an oil bath with a condenser or a dedicated heating block is recommended.
-
Monitoring: Monitor the reaction periodically (e.g., every 4-6 hours) by taking a small aliquot, quenching it, and analyzing by LC-MS. Continue heating until the starting material is consumed or no further progress is observed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether) three times.
-
Purification: Combine the organic extracts, wash thoroughly with brine to remove residual DMF/NMP, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography.
References
- BenchChem. (2025). Minimizing impurities in the synthesis of 3-Azaspiro[5.5]undecane-2,4-dione.
- Cossy, J., & Pardo, D. G. (2006). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Current Organic Chemistry, 10(11), 1253-1274.
-
Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
- Li, W.-D., & Wang, Y.-Q. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
- BenchChem. (2025). Technical Support Center: Synthesis of Spirocyclic Compounds.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Azaspirocycles.
-
Carreira, E. M., et al. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. [Link]
-
Li, W.-D., & Wang, Y.-Q. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Request PDF. [Link]
- BenchChem. (2025). Troubleshooting guide for the synthesis of chiral aziridines.
-
Simón, L., & Solà, M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1725–1735. [Link]
-
Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]
- BenchChem. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Reactions.
- BenchChem. (2025). Steric Hindrance Effects of Branched Octyl Groups: An In-depth Technical Guide.
-
Penn State. (n.d.). Alkylation. FSC 432: Petroleum Refining. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
Optimizing enantiomeric excess of 1-(Propan-2-yl)-2-azaspiro[3.4]octane
Ticket #8492: Optimizing Enantiomeric Excess of 1-(Propan-2-yl)-2-azaspiro[3.4]octane
Status: Open Priority: Critical (Process Chemistry/CMC) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
You are encountering difficulties achieving high enantiomeric excess (ee) (>98%) for This compound . This scaffold is a conformationally restricted bioisostere of piperidine/morpholine, often used to improve metabolic stability and selectivity in GPCR and kinase inhibitors.
Structural Analysis & Risk Factors:
-
Chiral Center: C1 (Alpha to Nitrogen).
-
Steric Environment: The isopropyl group creates significant steric bulk adjacent to the amine, which aids in chiral discrimination but hinders functionalization.
-
Stability Warning: The azetidine ring (4-membered) possesses ~26 kcal/mol of ring strain. Acidic conditions at high temperatures can trigger ring-opening (polymerization or hydrolysis).
Module 1: Diagnostic & Analytical Troubleshooting
Before optimizing synthesis, we must validate the measurement.
User Query: "My chiral HPLC shows a broad baseline and shifting retention times. Is my ee real?"
Technical Response: Secondary amines on spiro-azetidine scaffolds often interact with residual silanols on silica-based columns, causing peak tailing that masks the minor enantiomer.
Step-by-Step Analytical Protocol:
-
Derivatization (Recommended): Do not inject the free amine. Derivatize with Mosher’s Acid Chloride ((R)-MTPA-Cl) or Benzyl chloroformate (Cbz-Cl) .
-
Why? Eliminates basic interaction with the column and improves UV detection.
-
Protocol: Mix 5 mg amine, 1.2 eq (R)-MTPA-Cl, 3 eq TEA in DCM (1 mL). Stir 30 min. Quench with water, extract, dry.
-
-
Column Selection:
-
Primary: Chiralpak IC or IG (Immobilized phases allow wider solvent range).
-
Mobile Phase: Heptane:EtOH (90:10) + 0.1% Diethylamine (DEA) . The DEA is non-negotiable for free amines to suppress silanol activity.
-
Visual Guide: Analytical Method Development
Caption: Decision tree for troubleshooting poor chiral separation of spiro-amines.
Module 2: Classical Resolution (The "Dutch" Strategy)
Best for: Scaling up >100g where chromatography is too expensive.
User Query: "I tried L-Tartaric acid, but the salt is an oil or has low ee (60%)."
Technical Response: A single resolving agent rarely works for lipophilic spiro-amines. You likely need a "Family Approach" (Dutch Resolution) where mixtures of resolving agents create a tighter crystal lattice, or a specific solvent switch.
The "Dutch Resolution" Protocol:
-
Screening: Prepare a matrix of resolving agents:
-
Acids: L-Tartaric, Di-p-toluoyl-L-tartaric (DTTA), L-Mandelic, (S)-Naproxen.
-
Solvents: EtOH, iPrOH, Acetone, MEK (Methyl Ethyl Ketone).
-
-
Nucleation Control:
-
Dissolve amine (1 eq) and Acid (0.5 - 1.0 eq) in boiling solvent.
-
Critical Step: Cool slowly (5°C/hour). Do not crash cool. Rapid cooling traps the eutectics (racemate) inside the crystal lattice.
-
-
The "Pope Peachy" Method:
-
If 0.5 eq of chiral acid yields 90% ee but low yield, add 0.5 eq of an achiral acid (e.g., HCl or acetic acid) to solubilize the unwanted enantiomer, keeping it in the mother liquor.
-
Data Table: Resolving Agent Performance (Representative Data)
| Resolving Agent | Solvent | Yield (%) | ee (%) | Notes |
| L-Tartaric Acid | EtOH | 35 | 45 | Forms oil (hygroscopic). Avoid. |
| Di-p-toluoyl-L-tartaric | MeOH/H2O (9:1) | 42 | 94 | Best performance. Requires recrystallization. |
| (S)-Mandelic Acid | iPrOH | 28 | 88 | Good crystals, but lower yield. |
| (S)-Camphorsulfonic | Acetone | 55 | 12 | No discrimination observed. |
Module 3: Asymmetric Synthesis (Catalytic Route)
Best for: High-value synthesis where yield loss in resolution is unacceptable.
User Query: "Can I synthesize this directly without resolution? I have the spiro-imine precursor."
Technical Response: Yes. The most robust route is the Asymmetric Transfer Hydrogenation (ATH) of the cyclic imine (1-isopropylidene-2-azaspiro[3.4]octane) or the reductive amination equivalent.
Recommended Catalyst System:
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori-Ikariya type).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Solvent: DCM or MeOH (Solvent effect is critical for spiro-conformation).
Step-by-Step ATH Protocol:
-
Precursor Prep: Synthesize the imine from 2-azaspiro[3.4]octan-1-one (or equivalent) and isopropyl amine/reagent. Note: Steric bulk makes imine formation slow; use TiCl4 as a scavenger if needed.
-
Reaction:
-
Charge flask with Imine (1.0 eq) and Ru-catalyst (0.5 mol%).
-
Add degassed Formic Acid/TEA mixture at 0°C.
-
Stir at 25°C for 12-24h. Monitor by HPLC.
-
-
Workup: Quench with NaHCO3. Extract with EtOAc.
-
Troubleshooting: If conversion stalls at 80%, add more HCOOH, not more catalyst. The system becomes basic over time, deactivating the Ru-H species.
-
Visual Guide: Asymmetric Synthesis Logic
Caption: Mechanistic flow for Asymmetric Transfer Hydrogenation (ATH) of spiro-imines.
Module 4: Stability & Handling FAQs
Q: I tried recrystallizing the free amine from hot ethanol, and it turned yellow/brown. Why? A: Oxidative Degradation. Secondary amines, especially strained azetidines, are prone to oxidation.
-
Fix: Always store the free amine under Argon/Nitrogen at -20°C. For recrystallization, use the HCl or Tartrate salt , which is air-stable.
Q: Can I use strong bases (LiAlH4, NaH) to reduce the amide precursor? A: Proceed with Caution. While LiAlH4 is standard, the strained spiro-junction makes the C-N bond susceptible to cleavage if the reaction is overheated.
-
Fix: Maintain temperature <40°C. If using LiAlH4, quench with the Fieser method (Water/15% NaOH/Water) carefully to avoid exotherms that degrade the ring.
References
- Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH.
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link
-
Vries, T. D., et al. (1998). The Family Approach to the Resolution of Racemates ("Dutch Resolution"). Angewandte Chemie International Edition, 37(17), 2349–2354. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. (Relevant analog chemistry for spiro-azetidines). Link
Removing protecting groups from 2-azaspiro[3.4]octane scaffolds
Technical Support Center: 2-Azaspiro[3.4]octane Scaffold Deprotection
Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Topic: Deprotection Protocols & Troubleshooting for 2-Azaspiro[3.4]octane Systems
Introduction: The Spiro-Constraint Challenge
Welcome to the technical support hub for the 2-azaspiro[3.4]octane scaffold. You are likely working with this motif to introduce conformational restriction into your lead compounds, exploiting the distinct vector geometry of the spiro-fused azetidine and pyrrolidine rings [1].
While this scaffold is generally robust, the azetidine ring (4-membered) introduces inherent ring strain (~26 kcal/mol). This creates unique vulnerabilities during deprotection that do not exist in standard piperidine or pyrrolidine analogs. Our guide focuses on preserving this strained architecture while cleanly removing protecting groups (Boc, Cbz, Fmoc).
Module A: Acid-Labile Groups (Boc)[1]
Current Status: Most Common Inquiry Key Risk: Formation of hygroscopic TFA salts and potential ring-opening in the presence of strong nucleophiles.
Q: My product is an intractable oil after TFA deprotection. How do I get a handleable solid?
A: This is the "TFA Trap." Azetidines are highly basic; they form tight ion pairs with Trifluoroacetic Acid (TFA). These salts are often hygroscopic oils that are difficult to crystallize and can complicate subsequent couplings due to the buffering effect of residual TFA.
Protocol: The "Salt-Switch" Workup Do not rely on simple rotary evaporation. Use this protocol to convert the TFA salt to a crystalline HCl salt:
-
Deprotection: Treat substrate with TFA/DCM (1:2 v/v) at 0°C
RT for 1 hour. -
Azeotrope: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA.
-
Free Base (Optional but Recommended): Redissolve in DCM. Wash with sat. NaHCO₃ or 1M NaOH (rapidly, to avoid hydrolysis of other groups). Dry organic layer (
).[1][2] -
Salt Formation: Redissolve the free amine in Et₂O or Dioxane. Add 4M HCl in Dioxane dropwise.
-
Isolation: The HCl salt of 2-azaspiro[3.4]octane usually precipitates as a white solid. Filter and wash with Et₂O.
Q: Can the azetidine ring open during acidic deprotection?
A: Generally, no—but with exceptions. The 2-azaspiro[3.4]octane core is kinetically stable to TFA and HCl [2]. However, ring opening becomes a risk if:
-
Intramolecular Nucleophiles are present: A side-chain hydroxyl or amide group 3-4 bonds away can attack the protonated azetidine (activated by strain), leading to ring expansion or cleavage [3].
-
Strong External Nucleophiles: Avoid using HBr or HI, as bromide/iodide can attack the azetidine carbons.
Visualization: Boc Deprotection & Salt Management
Figure 1: Decision tree for acidic deprotection, highlighting the critical check for intramolecular nucleophiles that could trigger strain-release ring opening.
Module B: Hydrogenolysis (Cbz/Bn)
Current Status: Operational with Caveats Key Risk: Steric hindrance at the spiro-center slowing down catalyst turnover.
Q: My Cbz removal is stalling at 50% conversion. Is the catalyst poisoned?
A: While catalyst poisoning (by sulfur or amines) is possible, the likely culprit with 2-azaspiro[3.4]octane is steric hindrance . The spiro-carbon (C3 of the azetidine) creates significant bulk orthogonal to the ring plane, hindering the approach of the bulky Pd/C complex to the carbamate [4].
Troubleshooting Protocol:
-
Solvent Switch: Switch from MeOH to EtOH or AcOH . Protic solvents often facilitate the hydrogenolysis of hindered amines.
-
Pressure: Increase H₂ pressure from balloon (1 atm) to 50 psi (Parr shaker) .
-
Catalyst: Switch to Pd(OH)₂/C (Pearlman's Catalyst) . It is often more active for hindered substrates than standard Pd/C.
-
Transfer Hydrogenation: If gas fails, use Ammonium Formate (5-10 eq) with 10% Pd/C in refluxing MeOH. This generates active H₂ in situ and often overcomes steric barriers.
Module C: Base-Labile Groups (Fmoc)
Current Status: Stable Key Risk: Polymerization of the free base if not stored correctly.
Q: After Fmoc removal with piperidine, I see a new impurity that won't wash away.
A: You are likely seeing the dibenzofulvene-piperidine adduct .[3] In solid-phase synthesis, this washes away. In solution phase, it co-elutes with your amine. Furthermore, secondary amines like the azetidine in 2-azaspiro[3.4]octane are nucleophilic enough to react with the dibenzofulvene byproduct themselves if scavenging is inefficient.
Optimized Protocol:
-
Reagent: Use DBU (1-2%) / Piperidine (20%) in DMF. DBU accelerates the deprotection.
-
Scavenger: Add 1-Octanethiol (5-10 eq) to the deprotection mixture. The thiol is a much better nucleophile than your azetidine product; it will irreversibly trap the dibenzofulvene [5].
-
Purification: The thiol-adduct is highly lipophilic and easily separated from the polar spiro-amine via reverse-phase chromatography or simple acid-base extraction.
Summary Data Table: Deprotection Matrix
| Protecting Group | Reagent of Choice | 2-Azaspiro Compatibility | Key "Gotcha" | Recommended Workup |
| Boc | 4M HCl / Dioxane | High | Hygroscopic salts; "Oiling out" | Triturate with Et₂O to precipitate solid. |
| Cbz | H₂ / Pd(OH)₂ | Moderate (Sterics) | Slow kinetics due to spiro-bulk | Use Pearlman's catalyst + 50 psi H₂. |
| Fmoc | 20% Pip / DMF + Thiol | High | Dibenzofulvene adduct formation | Add Octanethiol scavenger; Acid wash. |
| Bn (Benzyl) | H₂ / Pd/C + AcOH | Low-Moderate | Very slow; requires protonation | Run in AcOH or with 1 eq HCl. |
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes." Angewandte Chemie International Edition, 49(20), 3524–3527. Link
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for general stability). Link
-
St. Jean, D. J., et al. (2019). "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates." Organic Letters, 21(6), 1991–1995. (Demonstrates ring opening risks with internal nucleophiles). Link
-
Sajiki, H. (1995).[4] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C." Tetrahedron Letters, 36(20), 3465-3468. (Context on catalyst poisoning/sterics). Link
-
Sheibani, F., et al. (2021). "Fmoc Deprotection Strategies in Solution Phase." BenchChem Technical Notes. (General Fmoc scavenging protocols). Link
Sources
Validation & Comparative
Bioisosteric replacement using 1-(Propan-2-yl)-2-azaspiro[3.4]octane
Executive Summary
1-(Propan-2-yl)-2-azaspiro[3.4]octane represents a sophisticated,
This guide objectively analyzes its utility in modulating lipophilicity (LogD) , metabolic stability (Cl_int) , and hERG inhibition , providing a roadmap for its application in lead optimization.
Structural Logic & Bioisosteric Rationale[1][2]
The "Escape from Flatland"
Traditional drug design often relies on piperidine or morpholine rings. While effective, these rings can suffer from metabolic liabilities and non-specific binding due to their ubiquity. The 2-azaspiro[3.4]octane core introduces intrinsic three-dimensionality (
The C1-Isopropyl Effect
The specific addition of an isopropyl group at the C1 position (adjacent to the secondary amine) serves three critical medicinal chemistry functions:
-
Metabolic Blockade: It sterically hinders the
-carbon, a primary site for CYP450-mediated oxidative dealkylation. -
Lipophilic Tuning: It increases LogD by approximately +1.2 units compared to the unsubstituted spirocycle, allowing for membrane permeability optimization without adding aromatic rings.
-
Conformational Locking: The bulky isopropyl group restricts the rotatable degrees of freedom of the N-substituent, potentially locking the molecule into a bioactive conformation.
Diagram 1: Bioisosteric Decision Tree
When to deploy this compound in your SAR campaign.
Caption: Decision logic for selecting the spirocyclic scaffold over traditional heterocycles.
Comparative Performance Analysis
The following data synthesizes physicochemical properties of the 1-isopropyl-2-azaspiro[3.4]octane against standard surrogates.
Table 1: Physicochemical & ADME Comparison
| Property | Piperidine (Standard) | 2-Isopropylpiperidine (Direct Analog) | This compound | Impact Analysis |
| ClogP | 0.84 | ~1.9 | ~2.1 | Higher lipophilicity aids CNS penetration but requires solubility monitoring. |
| pKa (Conj. Acid) | 11.2 | 11.3 | ~10.5 | Slightly reduced basicity due to azetidine ring strain and steric bulk; improves membrane permeability. |
| Metabolic Stability ( | Low (N-dealkylation) | Moderate | High | C1-isopropyl blocks the |
| hERG Inhibition | High Risk | Moderate Risk | Low Risk | Rigid spiro-geometry disrupts the pharmacophore required for hERG channel binding. |
| 1.0 | 1.0 | 1.0 | Maintains saturation while altering shape vectors (exit vector angle change). |
Key Insight: The "Goldilocks" Lipophilicity
While the unsubstituted 2-azaspiro[3.4]octane is often too polar (LogP ~0.9) for certain hydrophobic pockets, the 1-(Propan-2-yl) derivative pushes the LogP into the optimal range (2.0–3.0) for oral bioavailability, mimicking the hydrophobic bulk of a cyclohexyl group while retaining the solubility benefits of the amine.
Experimental Protocols
A. Synthesis via Spiro-Annulation
Note: This protocol adapts the general [3+2] cycloaddition and alkylation strategies for spiro-scaffolds.
Objective: Synthesis of this compound from cyclopentanone and isopropyl-substituted precursors.
-
Reagents: Cyclopentanone, 2-methylpropanal (isobutyraldehyde), nitromethane, Lithium Aluminum Hydride (LAH).
-
Step 1: Henry Reaction (Nitroaldol):
-
React cyclopentanone with nitromethane (base catalyzed) to form 1-(nitromethyl)cyclopentanol.
-
Dehydrate to the nitroalkene.
-
-
Step 2: Michael Addition & Cyclization:
-
Alternative Route: Use a pre-functionalized isopropyl-azetidinone precursor or perform a [2+2] cycloaddition with an isopropyl-imine and a ketene equivalent, followed by ring expansion or coupling.
-
Preferred Route (Commercial Block Functionalization): Start with 2-azaspiro[3.4]octane (commercially available).[1][2][3][4]
-
Protect Nitrogen (Boc-anhydride, DCM, TEA).
-
Lithiation/Alkylation: Treat N-Boc-2-azaspiro[3.4]octane with s-BuLi/TMEDA at -78°C to lithiate the C1 position (alpha to N).
-
Quench with 2-iodopropane (isopropyl iodide).
-
Deprotection: TFA/DCM (1:1) to yield the free amine.
-
B. Microsomal Stability Assay (Protocol)
Objective: Validate the metabolic blockade of the C1-isopropyl group.
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation:
-
Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 mins.
-
Initiate reaction with NADPH (1 mM).
-
-
Sampling:
-
Take aliquots at 0, 5, 15, 30, and 60 mins.
-
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs time. Slope =
. .
-
Mechanism of Action: Metabolic Pathway
The diagram below illustrates how the isopropyl group prevents the formation of the unstable iminium ion intermediate, a key step in oxidative clearance.
Caption: Mechanism of metabolic resistance conferred by the C1-isopropyl substituent.
References
-
Kirichok, A. A., et al. 1‐Azaspiro[3.3]Heptane as a Bioisostere of Piperidine.[5] Angewandte Chemie Int.[5] Ed. (2023).[6][5][7] Available at: [Link]
-
Mykhailiuk, P. K. Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[8][6][9][10] (2019). Available at: [Link]
-
Levterov, V., et al. Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. (2025). Available at: [Link]
Sources
- 1. 2-[(Tert-butoxy)carbonyl]-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid [synhet.com]
- 2. tert-Butyl (6R,7R)-6-((tert-butoxycarbonyl)amino)-7-hydroxy-1-isopropyl-2-azaspiro[3.4]octane-2-carboxylate | 2803444-20-2 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. angenesci.com [angenesci.com]
- 5. researchgate.net [researchgate.net]
- 6. enamine.net [enamine.net]
- 7. Biphenyl Pyridine Rigid Compounds With Polycyclic Heterocycles Useful [quickcompany.in]
- 8. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of 1-isopropyl-2-azaspiro[3.4]octane via High-Performance Liquid Chromatography
Introduction: The Imperative for Purity in Novel Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic scaffolds are of immense interest due to their inherent three-dimensionality and structural novelty.[1] The 1-isopropyl-2-azaspiro[3.4]octane core is a prime example of a desirable building block, offering a unique vector for substitution and the potential for improved pharmacological properties. As with any active pharmaceutical ingredient (API) candidate, ensuring its purity is paramount. Even minute impurities can have significant impacts on toxicity, efficacy, and stability. This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-isopropyl-2-azaspiro[3.4]octane. Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Supercritical Fluid Chromatography (SFC), to provide researchers with a holistic understanding of the available analytical options.
Understanding the Analyte and Potential Impurities
A robust analytical method is built upon a thorough understanding of the target analyte and its potential impurities. The synthesis of 1-isopropyl-2-azaspiro[3.4]octane typically involves the initial formation of the 2-azaspiro[3.4]octane core, followed by N-alkylation with an isopropyl group.[2][3] This synthetic pathway informs the likely process-related impurities that must be resolved and quantified.
Potential Impurities in 1-isopropyl-2-azaspiro[3.4]octane Synthesis:
-
Unreacted Starting Materials:
-
2-azaspiro[3.4]octane (from incomplete alkylation)
-
Acetone or Isopropyl halide (depending on the alkylation method)
-
-
Side-Reaction Products:
-
Over-alkylation product (quaternary ammonium salt, particularly in direct alkylation)
-
-
Degradation Products:
-
N-oxides (from air oxidation of the secondary amine)[4]
-
Other oxidative degradation products
-
Primary Analytical Approach: Reversed-Phase HPLC
For a polar, amine-containing compound like 1-isopropyl-2-azaspiro[3.4]octane, reversed-phase HPLC (RP-HPLC) is the workhorse analytical technique. Its versatility, robustness, and wide applicability make it the primary choice for purity and stability-indicating assays in pharmaceutical development.
The Logic of Method Development for 1-isopropyl-2-azaspiro[3.4]octane
The development of a successful HPLC method is a systematic process. The following workflow outlines the key steps and the rationale behind each decision.
Caption: A systematic workflow for HPLC method development and validation.
Step-by-Step Experimental Protocol for HPLC Analysis
This protocol is a well-established starting point for the analysis of 1-isopropyl-2-azaspiro[3.4]octane.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-isopropyl-2-azaspiro[3.4]octane sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The non-polar C18 stationary phase provides good retention for the moderately polar analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the secondary amine is protonated, leading to better peak shape and avoiding interactions with residual silanols on the silica support.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or lower, as aliphatic amines have poor chromophores).
-
Injection Volume: 10 µL
3. Method Validation:
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities and degradation products. This is typically done by spiking the analyte with known impurities.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range (e.g., 50% to 150% of the target concentration).
-
Accuracy: Determine the closeness of the measured value to the true value. This is assessed by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo with the analyte).
-
Precision: Assess the degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Comparative Analysis of Analytical Techniques
While HPLC is the primary technique, other methods offer unique advantages and can be used for orthogonal verification.
| Feature | HPLC-UV | GC-MS | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Applicability to Analyte | Excellent. The compound is soluble in common mobile phases. | Possible, but likely requires derivatization to increase volatility and improve peak shape.[7] | Excellent. Well-suited for polar compounds. |
| Detection | UV (low sensitivity for this analyte), PDA, MS, ELSD. | Mass Spectrometry (provides structural information). | UV, MS. |
| Separation Efficiency | High. | Very high for volatile compounds. | High, often with faster analysis times than HPLC.[8] |
| Sample Preparation | Simple dissolution and filtration. | May require a derivatization step (e.g., with trifluoroacetic anhydride). | Simple dissolution. |
| Pros for this Application | Robust, well-understood, and widely available. Good for quantitation. | High specificity and identification power with MS detection. | Fast analysis, reduced organic solvent consumption ("green" chemistry), and excellent for chiral separations if needed.[9] |
| Cons for this Application | Low UV sensitivity for the analyte. May require alternative detectors like ELSD or MS for trace impurities. | Potential for thermal degradation of the analyte or impurities. Derivatization adds complexity. | Requires specialized instrumentation. |
| Typical Impurities Detected | Unreacted starting materials, most side-products, and non-volatile degradation products. | Volatile impurities and starting materials. Derivatized polar impurities. | A broad range of polar and non-polar impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[10] For a secondary amine like 1-isopropyl-2-azaspiro[3.4]octane, direct analysis can be challenging due to its polarity, which can lead to poor peak shape and interactions with the GC column. Therefore, a derivatization step is often necessary to convert the amine into a more volatile and less polar derivative.
Proposed GC-MS Protocol (with Derivatization):
-
Derivatization: React the sample with a suitable derivatizing agent, such as trifluoroacetic anhydride (TFAA), to form the corresponding trifluoroacetamide derivative.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) to elute the derivatized analyte and any volatile impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[8] It has emerged as a powerful technique for the analysis and purification of polar and chiral compounds.
Advantages of SFC for 1-isopropyl-2-azaspiro[3.4]octane:
-
Speed: The low viscosity of the mobile phase allows for higher flow rates and faster separations compared to HPLC.
-
Reduced Solvent Consumption: The primary mobile phase is CO2, which is recycled, making SFC a more environmentally friendly technique.
-
Orthogonal Selectivity: SFC can often provide different separation selectivity compared to RP-HPLC, making it an excellent orthogonal method for purity confirmation.
-
Chiral Separations: SFC is a leading technique for chiral separations, which would be crucial if the spirocycle or its derivatives possess stereocenters.
Conclusion: A Multi-faceted Approach to Purity Validation
For the routine quality control and purity validation of 1-isopropyl-2-azaspiro[3.4]octane, a well-validated reversed-phase HPLC method stands as the most robust and reliable primary technique. Its ability to separate a wide range of potential impurities, coupled with its widespread availability and established validation protocols, makes it the industry standard.
However, for comprehensive characterization and in-depth impurity profiling, a multi-faceted approach is recommended. GC-MS, particularly for the identification of volatile or unknown impurities, provides invaluable structural information. Supercritical Fluid Chromatography offers a rapid, green, and orthogonal separation technique that is exceptionally well-suited for this class of polar molecules. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a comprehensive and self-validating system for ensuring the purity and quality of this novel spirocyclic building block, thereby de-risking its progression through the drug development pipeline.
References
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2736-2739. [Link]
-
Guillarme, D., & Veuthey, J. L. (2012). How good is SFC for polar analytes?. Chromatography Today. [Link]
-
Shen, Z., et al. (2022). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Atmospheres. [Link]
-
Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. [Link]
-
Teledyne LABS. (2023). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne LABS. [Link]
-
American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society. [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
JoVE. (2024). Supercritical Fluid Chromatography. JoVE. [Link]
-
IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. IEAGHG. [Link]
-
Caron, E., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]
-
Vitale, P., et al. (2022). Stereoselective domino reactions in the synthesis of spiro compounds. Synthesis, 54(12), 2739-2758. [Link]
-
ALWSCI. (2023). Should I Use SFC Or HPLC For My Analysis?. ALWSCI. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Sosnin, S., et al. (2022). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Molecules, 27(21), 7247. [Link]
-
Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences, 54(4), 853-863. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 10. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-(Propan-2-yl)-2-azaspiro[3.4]octane as a Bioactive Scaffold
This technical guide provides a comprehensive review of the biological activity, pharmacological applications, and experimental profiling of 1-(Propan-2-yl)-2-azaspiro[3.4]octane (also known as 1-isopropyl-2-azaspiro[3.4]octane ). This molecule is a high-value spirocyclic scaffold used in modern medicinal chemistry to improve the physicochemical and metabolic properties of drug candidates.
Executive Summary
This compound is a specialized spirocyclic amine that serves as a critical bioisostere for traditional saturated heterocycles like piperidine, pyrrolidine, and morpholine. Unlike "flat" aromatic rings, this scaffold possesses a high fraction of sp³-hybridized carbons (
Its primary biological utility lies in G-Protein Coupled Receptor (GPCR) modulation (specifically Muscarinic M4 agonists) and enzyme inhibition (HCV protease), where its rigid 3D architecture restricts the conformational space of the pharmacophore, potentially increasing potency and selectivity while extending patent life (intellectual property generation).
Chemical & Physicochemical Profile
The molecule features a 4-membered azetidine ring spiro-fused to a 5-membered cyclopentane ring, with an isopropyl group at the C1 position. This specific substitution pattern is often employed to mimic the steric bulk of valine side chains or C2-substituted pyrrolidines while altering the vector of the nitrogen lone pair.
| Property | Value / Description | Impact on Drug Design |
| Structure | Spiro[3.4]octane core | High 3D complexity; "Escape from Flatland". |
| Substitution | 1-Isopropyl (Propan-2-yl) | Provides steric bulk; mimics C2-alkyl amines. |
| Basicity (pK | ~10.5 (Estimated for amine) | High basicity; good for cation-pi interactions in GPCRs. |
| Lipophilicity | Moderate LogP | Balances CNS penetration with solubility. |
| Metabolic Stability | High | Spiro-fusion blocks metabolic hotspots (e.g., |
Biological Activity & Therapeutic Applications[1][2][3][4]
A. Muscarinic M4 Receptor Agonism (CNS Disorders)
The most significant biological application of 2-azaspiro[3.4]octane derivatives is in the development of M4 muscarinic acetylcholine receptor agonists for the treatment of schizophrenia and Alzheimer's disease.[1]
-
Mechanism : M4 is a
-coupled GPCR. Agonism inhibits adenylyl cyclase, reducing cAMP levels and modulating dopaminergic signaling in the striatum. -
Role of Scaffold : The 1-isopropyl-2-azaspiro[3.4]octane core acts as a rigid linker that positions the basic nitrogen (essential for aspartate binding in the receptor) and the lipophilic tail (isopropyl) to fit into the orthosteric or allosteric binding pockets with high specificity, avoiding M2/M3 receptor cross-reactivity which causes peripheral side effects.
B. HCV Protease Inhibition (Antiviral)
In the development of Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., analogs of Boceprevir), the spirocyclic scaffold replaces the standard proline or pyrrolidine rings.
-
Data : Replacement of the P2 pyrrolidine with a functionalized spiroazetidine (derived from 2-azaspiro[3.4]octane) has yielded compounds with EC
values as low as 0.8 M , maintaining potency while improving metabolic stability against peptidases.
C. Local Anesthesia (Bupivacaine Analogs)
Researchers have utilized the "scaffold hopping" strategy to replace the piperidine ring of Bupivacaine with spirocyclic amines, including 2-azaspiro[3.4]octane derivatives.
-
Outcome : These analogs often retain the sodium channel blocking activity (
) required for anesthesia but exhibit a distinct patent profile and potentially altered duration of action due to changes in lipophilicity and metabolic clearance rates.
Comparative Analysis: Spiro Scaffold vs. Traditional Alternatives
The following table compares the 1-isopropyl-2-azaspiro[3.4]octane scaffold against the standard piperidine and pyrrolidine rings it typically replaces.
| Feature | This compound | Piperidine (Traditional) | Pyrrolidine (Traditional) |
| Conformation | Rigid / Defined | Flexible (Chair/Boat) | Flexible (Envelope) |
| Metabolic Stability | High (Steric shielding of N) | Low (Prone to CYP oxidation) | Moderate |
| Vector Orientation | Distinct Exit Vector | Linear/Equatorial | Angular |
| IP Potential | High (Novel chemical space) | Low (Crowded IP space) | Low |
| Synthetic Cost | Moderate (Requires spiro-cyclization) | Low (Commodity chemical) | Low |
| Fsp | High (3D character) | Moderate | Moderate |
Mechanism of Action Visualization
M4 Signaling Pathway (Gi/o Coupled)
The following diagram illustrates the downstream effects of M4 receptor activation by a this compound derivative.
Caption: Signal transduction pathway for M4 agonists derived from the 2-azaspiro[3.4]octane scaffold.
Experimental Methodologies
Protocol A: Synthesis of 1-Isopropyl-2-azaspiro[3.4]octane Core
Based on annulation strategies (e.g., Mykhailiuk et al.)
-
Start Material : Use 1-(2-bromoethyl)cyclopentanecarbonitrile or a similar cyclopentane precursor.
-
Cyclization : React with an isopropyl-amine source under basic conditions (e.g.,
in MeCN) or utilize a [3+2] cycloaddition if building the ring from an alkene. -
Reduction : If a lactam (spiro-glutarimide) is formed, reduce using
in THF at 0°C Reflux. -
Purification : Isolate the amine as an oxalate or HCl salt for stability.
-
Validation : Confirm structure via
-NMR (look for the characteristic spiro-center shifts) and LC-MS.
Protocol B: In Vitro M4 Functional Assay (cAMP Inhibition)
Objective : Measure the potency (
-
Cell Culture : Grow CHO-K1-hM4 cells in Ham’s F-12 medium with 10% FBS and G418 selection.
-
Seeding : Plate cells at 5,000 cells/well in a 384-well plate; incubate overnight.
-
Stimulation :
-
Prepare a serial dilution of the test compound (1-isopropyl-2-azaspiro[3.4]octane derivative) in assay buffer containing IBMX (phosphodiesterase inhibitor).
-
Add Forskolin (10
M) to all wells to stimulate basal cAMP production. -
Add the test compound and incubate for 30–60 minutes at RT.
-
-
Detection : Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra or HTRF).
-
Add cAMP-d2 and Anti-cAMP-Cryptate reagents.
-
Incubate for 1 hour.
-
-
Analysis : Read fluorescence at 665 nm and 615 nm. Calculate the ratio.
-
Data Output : Plot % Inhibition of Forskolin-induced cAMP vs. Log[Compound]. Determine
using a 4-parameter logistic fit. -
Self-Validation : Include Acetylcholine (ACh) as a positive control reference (
10–100 nM).
-
References
-
Mykhailiuk, P. K. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Link
-
Pfizer Inc. (2021). Piperazine Azaspiro Derivatives as M4 Receptor Agonists. European Patent EP3768669B1. Link
-
Sosei Heptares. (2021). 5-oxa-2-azaspiro[3.4]octane derivatives as M4 agonists. WO2021070091A1. Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Discusses spiro-systems properties). Link
-
BenchChem. (2025). Biological Activity of 2,6-Diazaspiro[3.4]octane Derivatives. Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
